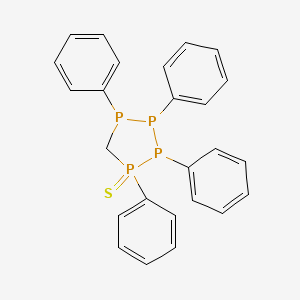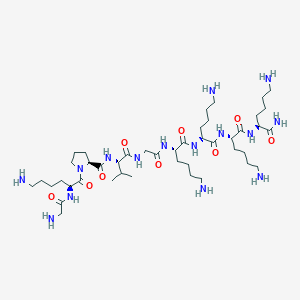
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate is a chemical compound with the molecular formula C6H15N3O5S2 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pseudourea moiety, a thio group, and an acetylated methylaminoethyl side chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate typically involves the reaction of 2-thiopseudourea with acetic anhydride and 2-(methylamino)ethylamine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate undergoes several types of chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pseudourea moiety can be reduced to form corresponding amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions typically occur under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various acyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the acetylated methylaminoethyl side chain may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate include:
Thiourea derivatives: Compounds with similar thio and urea moieties.
Acylated amines: Compounds with acetylated amino groups.
Sulfonamides: Compounds with sulfonamide functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63679-60-7 |
|---|---|
Formule moléculaire |
C6H15N3O5S2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
2-(methylamino)ethyl N'-acetylcarbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C6H13N3OS.H2O4S/c1-5(10)9-6(7)11-4-3-8-2;1-5(2,3)4/h8H,3-4H2,1-2H3,(H2,7,9,10);(H2,1,2,3,4) |
Clé InChI |
LZUNKNVLQUISRX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=C(N)SCCNC.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



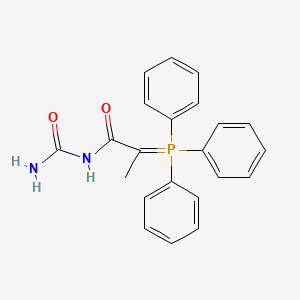
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
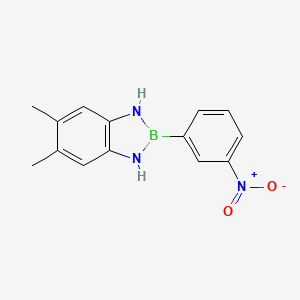
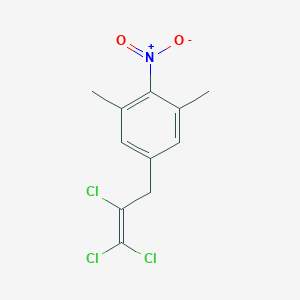

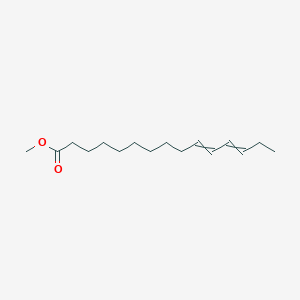
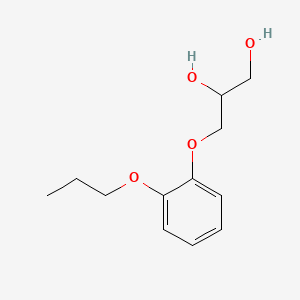
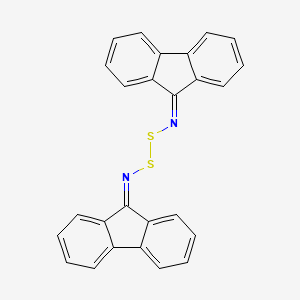
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)
